molecular formula C10H12O4S B1357009 Diethyl thiophene-3,4-dicarboxylate CAS No. 53229-47-3

Diethyl thiophene-3,4-dicarboxylate

Cat. No. B1357009
CAS RN: 53229-47-3
M. Wt: 228.27 g/mol
InChI Key: PJZOOQHKDLZCMD-UHFFFAOYSA-N
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Description

Diethyl thiophene-3,4-dicarboxylate is a 3,4-pyrrole dicarboxylic diester . It has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .


Synthesis Analysis

The synthesis of Diethyl thiophene-3,4-dicarboxylate involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane . This reaction affords a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .


Molecular Structure Analysis

The molecular structure of Diethyl thiophene-3,4-dicarboxylate has been analyzed using Single Crystal X-Ray Diffraction (SCXRD) and CHNSO analysis . The topography of the crystal is identified as SEM images of different magnifications .


Chemical Reactions Analysis

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane results in a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl thiophene-3,4-dicarboxylate include a density of 1.2±0.1 g/cm3, boiling point of 287.6±0.0 °C at 760 mmHg, and a flash point of 82.2±0.0 °C .

Scientific Research Applications

Corrosion Inhibition

Diethyl thiophene derivatives have been shown to be effective corrosion inhibitors. A study on diethyl 3,4-bis(4-methoxybenzylideneamino) thieno[2,3-b] thiophene-2,5-dicarboxylate and diethyl 3,4-bis(benzylideneamino) thieno[2,3-b] thiophene-2,5-dicarboxylate demonstrated significant inhibition efficiency in protecting mild steel against corrosion in hydrochloric acid solution, with efficiencies reaching over 90% (Yadav et al., 2014).

Electrochromic Materials

Several studies have focused on the use of diethyl thiophene derivatives in electrochromic materials. For example, diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate was copolymerized with ethylenedioxythiophene to produce a copolymer with multi-color electrochromic properties, suitable for applications like camouflage and electrochromic devices (Algi et al., 2013).

Synthesis of Novel Compounds

Diethyl thiophene derivatives serve as key intermediates in the synthesis of a wide range of novel compounds. For instance, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate was used to synthesize various thieno[2,3-b]thiophenes, which have potential applications in drug discovery and development (El-Saghier, 1993).

Conductive Polymers

A novel conducting polymer synthesized from diethyl 2,5-di(thiophen-2-yl)thiophene-3,4-dicarboxylate showed promise in electrochromic applications. This polymer exhibited stable electrochromic behavior with fast response times, making it suitable for use in electronic displays and other electronic applications (Asil et al., 2008).

Antitumor and Antiviral Agents

Diethyl thiophene derivatives have been evaluated for their potential as antitumor and anti-influenza virus agents. Specific Schiff bases and amides of diethyl 2,5-diaminothiophene-3,4-dicarboxylate demonstrated promising activity against various human cancer cell lines and influenza viruses, indicating their potential in medicinal chemistry (Bozorov et al., 2017).

Sensing and Recognition

Some thiophene derivatives have been used in the synthesis of macrocyclic compounds with selective recognition capabilities, particularly for Fe3+ ions. These compounds could have applications in sensing and detection technologies (Dong et al., 2014).

Future Directions

The future directions for Diethyl thiophene-3,4-dicarboxylate could involve its use in the synthesis of novel organic nonlinear optical crystals . Additionally, it could be used in the development of new anticancer and antimicrobial agents .

properties

IUPAC Name

diethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOOQHKDLZCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480033
Record name Diethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl thiophene-3,4-dicarboxylate

CAS RN

53229-47-3
Record name Diethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Atılgan, A Cihaner, AM Önal - Reactive and Functional Polymers, 2010 - Elsevier
A novel terthienyl based fluorescent polymer bearing strong electron-withdrawing substituents directly attached to the 3,4-positions of the central thiophene ring was synthesized by …
Number of citations: 33 www.sciencedirect.com
D Asil, A Cihaner, F Algı, AM Önal - Journal of Electroanalytical Chemistry, 2008 - Elsevier
A novel conducting polymer bearing strong electron-withdrawing substituents (EWS) directly attached to the 3,4-positions of the thiophene ring was synthesized by electrochemical …
Number of citations: 33 www.sciencedirect.com
EE RYDER JR - 1954 - search.proquest.com
The author takes this opportunity to express his great appreciation of the advice and encouragement given him by Dr. CS Marvel during the course of these experimental investigations. …
Number of citations: 0 search.proquest.com
DS Yang - 2020 - deepblue.lib.umich.edu
A major challenge to achieve macroscopic conjugated polymer (CP) alignment leading to efficient charge transport stems from the intrinsic disordered and entangled nature of CP …
Number of citations: 0 deepblue.lib.umich.edu
AE Shinkwin - 1997 - search.proquest.com
The resistance of hypoxic cells in poorly vascularised solid tumours to radiotherapy and chemotherapy represents the major cause of the local failure of control of many cancers. One …
Number of citations: 5 search.proquest.com
D Asil, A Cihaner, AM Önal - Chemical communications, 2009 - pubs.rsc.org
The synthesis and characterization of a unique (electro)chemiluminescent monomer based on a terthienyl system, and its corresponding polymer which is the first example of an electro-…
Number of citations: 14 pubs.rsc.org
S Dufresne, A Bolduc, WG Skene - Journal of Materials Chemistry, 2010 - pubs.rsc.org
The spectroelectrochemical behaviour of heterocyclic azomethines prepared by condensing complementary aldehydes and amines was observed as intense colour changes of the …
Number of citations: 47 pubs.rsc.org

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